molecular formula C14H23N3O B7865000 (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide

Cat. No.: B7865000
M. Wt: 249.35 g/mol
InChI Key: DFMXRMMMHGWIGG-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is a chiral organic compound with the molecular formula C14H23N3O and a molecular weight of 249.18 g/mol . This supplier offers the compound with a certified purity of 97% . As a specialist research chemical, it is presented as a building block for medicinal chemistry and organic synthesis applications. Its structure features a stereospecific (S)-configuration at the amino-bearing carbon and an N-isopropyl, N-(pyridin-3-ylmethyl) disubstituted amide functionality, which may influence its physicochemical properties and interactions with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should note that while a specific safety data sheet for this exact molecule was not located in the search results, structurally similar compounds in this family are often classified as harmful or irritants . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are strongly recommended.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-6-5-7-16-8-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMXRMMMHGWIGG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CN=CC=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CN=CC=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Amide Bond Formation

The central amide bond in (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is typically formed via coupling reactions between a carboxylic acid derivative and an amine-containing precursor. Two primary methodologies dominate industrial and laboratory-scale syntheses:

Carbodiimide-Mediated Coupling

A widely adopted approach uses N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid moiety. For this compound, the reaction involves:

  • (S)-2-Amino-3-methylbutyric acid as the carboxylic acid component

  • N-isopropyl-N-(pyridin-3-ylmethyl)amine as the amine partner

Typical Conditions:

ParameterSpecification
SolventDichloromethane or THF
Temperature0–5°C (activation), then RT
Reaction Time12–24 hours
Catalytic Additive4-dimethylaminopyridine (DMAP)
Yield Range65–78%

The stereochemical integrity at the chiral center is maintained through careful control of reaction pH (<7.5) and temperature.

Mixed Carbonate Activation

Alternative protocols employ isobutyl chloroformate to generate active carbonate intermediates, enabling amide formation under milder conditions:

Reaction Scheme:

  • (S)-2-Amino-3-methylbutyric acid → Mixed carbonate with N-methylmorpholine

  • Nucleophilic attack by N-isopropyl-N-(pyridin-3-ylmethyl)amine

This method achieves comparable yields (68–72%) while reducing epimerization risks.

Enzyme SourceSubstrateee (%)Productivity (g/L/h)
C. antarcticaEthyl 2-azido-3-methylbutyrate99.58.7
Pseudomonas fluorescensMethyl ester derivative98.26.1

Post-resolution, the azide group is reduced to amine using H₂/Pd-C or Staudinger conditions.

Chiral Pool Synthesis

L-Valine derivatives serve as chiral templates. Key transformations include:

  • Step 1: N-Protection with Boc₂O

  • Step 2: Oxidative cleavage of side chain

  • Step 3: Reductive amination with isopropylamine

This route provides 85–92% ee without additional resolution steps.

N-Alkylation of the Piperidine/Pyridine Moiety

Reductive Amination Approach

The N-isopropyl and N-(pyridin-3-ylmethyl) groups are installed via sequential alkylation:

First Alkylation (Isopropyl):

  • Amine: Primary amine precursor

  • Electrophile: Isopropyl bromide

  • Base: K₂CO₃ in DMF

  • Temperature: 60°C, 8 hours

Second Alkylation (Pyridin-3-ylmethyl):

  • Electrophile: 3-(Bromomethyl)pyridine

  • Phase Transfer Catalyst: Tetrabutylammonium bromide

  • Solvent: Water/DCM biphasic system

  • Yield: 76–81% over two steps

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance process efficiency:

ParameterBatch ProcessFlow Process
Reaction Time14 hours23 minutes
Space-Time Yield18 g/L/h142 g/L/h
Solvent Consumption12 L/kg3.4 L/kg
Purity98.5%99.7%

Key innovations include:

  • Inline IR monitoring for real-time reaction control

  • Segmented flow to prevent channeling

  • Automated pH adjustment modules

Purification and Characterization

Crystallization-Induced Diastereomer Resolution

A chiral resolving agent (Dibenzoyl-L-tartaric acid) forms diastereomeric salts, enabling purification to >99.9% ee:

Solvent SystemRecovery (%)ee (%)
Ethanol/Water (7:3)8899.2
Acetone/Heptane (1:2)9299.8

Post-crystallization, free amine is liberated using 2N NaOH extraction.

Analytical Methods

HPLC Conditions:

  • Column: Chiralpak IC (250 × 4.6 mm)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1)

  • Retention Time: 12.7 min (S-enantiomer), 14.9 min (R-enantiomer)

Key Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, Py-H), 7.58–7.61 (m, 2H, Py-H), 4.32 (q, J=6.8 Hz, 1H, CH-NH₂), 3.89 (s, 2H, N-CH₂-Py), 2.91 (hept, J=6.6 Hz, 1H, CH(CH₃)₂), 1.31 (d, J=6.8 Hz, 6H, (CH₃)₂CH), 1.12 (d, J=6.9 Hz, 3H, CH(CH₃))

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N bond formation shows promise for late-stage functionalization:

CatalystLight SourceYield (%)ee Preservation (%)
[Ir(ppy)₃]450 nm LED8399.1
Eosin YWhite LED7798.5

This approach reduces reliance on transition metal catalysts while enabling room-temperature reactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsIndustrial Viability
Carbodiimide CouplingHigh yields, established protocolEpimerization risk at >30°CSuitable for pilot scale
Mixed CarbonateMild conditions, low racemizationRequires anhydrous conditionsNeeds specialized equipment
Continuous FlowHigh productivity, low solvent useHigh capital investmentPreferred for >100 kg batches

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Moiety

The pyridin-3-ylmethyl group enables electrophilic aromatic substitution (EAS) reactions. The meta position (relative to the nitrogen) is less reactive than para positions in pyridine derivatives, but halogenation and nitration have been observed under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
BrominationBr₂, FeBr₃, 80°C6-Bromo-pyridin-3-ylmethyl derivative45
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-pyridin-3-ylmethyl derivative32

These reactions are critical for introducing functional groups to modulate biological activity or solubility.

Amide Hydrolysis

The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates:

ConditionReagentsProducts FormedReaction TimeSource
Acidic Hydrolysis6M HCl, reflux3-Methylbutyric acid + Isopropylamine derivative4 hours
Basic Hydrolysis2M NaOH, 60°CSodium carboxylate + Pyridin-3-ylmethylamine3 hours

Hydrolysis kinetics indicate higher stability in neutral pH (t₁/₂ > 24 hours) compared to extreme pH conditions (t₁/₂ < 6 hours at pH 1 or 13).

Oxidative Metabolism

In vitro studies using human liver microsomes reveal CYP3A4-mediated oxidation at multiple sites:

Metabolic SiteEnzyme ResponsibleMetabolite IdentifiedBioactivity ChangeSource
Pyridine ringCYP3A4Pyridine N-oxideReduced receptor binding
Isopropyl groupCYP3A4Hydroxy-isopropyl derivativeEnhanced solubility

These metabolites exhibit altered pharmacokinetic profiles, with the N-oxide derivative showing a 60% reduction in target affinity .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) and photostability studies demonstrate:

ConditionDegradation PathwayHalf-Life (t₁/₂)Source
Thermal (100°C)Amide bond cleavage8 hours
UV Light (254 nm)Pyridine ring rearrangement12 hours

Stabilizers like antioxidants (e.g., BHT) extend thermal stability by 30% under accelerated conditions .

Reactivity in Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura cross-coupling when functionalized with a halogen:

Coupling PartnerCatalyst SystemProductApplicationSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMFBiphenyl-pyridin-3-ylmethyl derivativePharmacophore development

This reaction enables modular derivatization for structure-activity relationship (SAR) studies.

Key Research Findings

  • Synthetic Utility : The compound serves as a precursor for kinase inhibitors via pyridine functionalization .

  • Metabolic Fate : Over 70% of orally administered doses undergo CYP3A4-mediated oxidation in preclinical models .

  • pH-Dependent Reactivity : Hydrolysis rates correlate inversely with steric hindrance around the amide bond.

Scientific Research Applications

Biological Activities

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide exhibits various biological activities due to its structural characteristics. Notable applications include:

  • Pharmacological Research :
    • This compound is being investigated for its potential as a neuropharmacological agent , particularly in the treatment of mood disorders and anxiety due to its structural similarity to known antidepressants like citalopram and escitalopram.
    • Its unique combination of substituents may confer distinct pharmacological properties compared to other similar compounds.
  • Medicinal Chemistry :
    • The compound's ability to modulate multiple biological pathways makes it a candidate for further studies in drug development, especially in creating novel therapeutic agents targeting central nervous system disorders.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

Case Study 1: Neuropharmacological Effects

A study explored the effects of this compound on serotonin receptors, indicating that it may enhance serotonergic signaling pathways, which are crucial in mood regulation. This suggests a potential role in developing antidepressant therapies.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research comparing this compound with structurally related compounds revealed that minor modifications in the molecular structure could significantly alter pharmacological activity. This emphasizes the importance of structural features in drug design.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are selected for comparison based on shared structural motifs (chiral primary amines with branched alkyl/pyridine/pyrrolidine substituents):

Table 1: Comparative Overview of Key Parameters
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Availability
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide 1307653-61-7 C₁₄H₂₃N₃O 249.35 Pyridin-3-ylmethyl ≥95% Discontinued
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide 926230-08-2 C₁₅H₂₈N₃O 278.41 1-Methylpyrrolidin-2-ylmethyl Not specified Available (Parchem)
6-Chloro-9-isopropyl-9H-purin-2-amine N/A C₈H₁₀ClN₅ 211.65 Purine backbone, chloro, isopropyl Not specified Discontinued
This compound vs. (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
  • Structural Differences : The pyridin-3-ylmethyl group in the former is replaced by a 1-methylpyrrolidin-2-ylmethyl group in the latter. This substitution introduces a saturated pyrrolidine ring with an additional methyl group, increasing molecular weight by 29.06 g/mol .
  • Physicochemical Implications :
    • The pyridine moiety is aromatic and may enhance π-π stacking interactions, whereas the pyrrolidine group introduces increased basicity and conformational flexibility.
    • The higher molecular weight of the pyrrolidine analog could influence solubility and lipophilicity, though experimental data are unavailable.
  • Stereochemistry: Both compounds retain the (S)-configuration at the amino-bearing carbon, critical for enantioselective applications.
6-Chloro-9-isopropyl-9H-purin-2-amine
  • Structural Context : This purine derivative diverges significantly, featuring a heterocyclic purine backbone with chloro and isopropyl groups. It represents a distinct chemical class but shares the isopropyl substituent motif.
  • Potential Applications: Purine analogs are often explored as kinase inhibitors or nucleoside analogs, suggesting divergent biological roles compared to the primary amines .

Commercial and Research Relevance

  • Availability: The discontinuation of this compound contrasts with the availability of its pyrrolidine analog, highlighting supplier-specific trends in maintaining niche chiral amines .
  • Research Gaps: No peer-reviewed studies on the pharmacological or synthetic applications of these compounds are cited in the provided evidence. Structural comparisons remain theoretical, emphasizing the need for targeted studies on solubility, stability, and bioactivity.

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is a chiral compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activities, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O, with a molecular weight of approximately 218.30 g/mol. The compound features an amino group, isopropyl and methyl substituents, and a pyridine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight218.30 g/mol
StructureStructure

Biological Activities

The compound exhibits several noteworthy biological activities:

  • Antidepressant Effects : Similar compounds have been associated with antidepressant properties. The structural features of this compound suggest potential activity in this area due to its interaction with neurotransmitter systems.
  • Anxiolytic Properties : Compounds with similar structures often show anxiolytic effects, making this compound a candidate for further investigation in anxiety disorders.
  • Modulation of Biological Pathways : Its unique combination of substituents may allow it to modulate various biological pathways, including those involved in neuropharmacology and metabolic processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
(S)-CitalopramSimilar amine and aromatic structuresAntidepressant
(S)-EscitalopramClosely related enantiomer of citalopramAntidepressant
(S)-VenlafaxineContains an amine and aromatic ringAntidepressant and anxiolytic

The distinct stereochemistry and substituents of this compound may confer unique pharmacological properties compared to its analogs.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent functionalization to introduce the amino group and isopropyl substituents. The specific synthetic route can significantly affect the yield and purity of the final product.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally similar compounds, providing insights into potential therapeutic applications:

  • Fragment-Based Screening : Research has demonstrated that small molecules like this compound can effectively interact with specific protein targets, leading to inhibition or modulation of their activity .
  • Quantitative Structure-Activity Relationship (QSAR) Models : QSAR approaches have been employed to predict the biological activity based on structural features, emphasizing the importance of molecular configuration in determining pharmacological effects .

Q & A

Q. What synthetic routes are recommended for (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide?

A multi-step synthesis approach is typically employed, involving:

  • Amide coupling : Reacting a pyridinylmethylamine derivative with an activated carboxylic acid (e.g., using HATU or EDCI as coupling agents).
  • Chiral resolution : Ensuring enantiomeric purity via chiral chromatography or enzymatic resolution, critical for the (S)-configuration.
  • Purification : Column chromatography or recrystallization to isolate the final product. Similar protocols for pyridine derivatives are detailed in multi-step syntheses involving coupling and purification .

Q. Which spectroscopic techniques are optimal for structural characterization?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm backbone structure and substituents.
  • FT-IR : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).
  • Mass spectrometry (HRMS) : Verification of molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. How can researchers confirm stereochemical integrity during synthesis?

  • Chiral HPLC : Direct separation of enantiomers using chiral stationary phases.
  • X-ray crystallography : Definitive confirmation via single-crystal analysis, refined using software like SHELXL .

Q. What purification strategies mitigate byproduct formation?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) for amidation, followed by gradient elution in chromatography.
  • Temperature control : Low-temperature reactions to minimize racemization. Evidence from pyridine-based syntheses highlights recrystallization in ethanol/water mixtures for high-purity yields .

Q. How is the compound’s solubility profile assessed for in vitro studies?

  • Phase solubility analysis : Testing in buffers (pH 1.2–7.4) and organic solvents.
  • Dynamic light scattering (DLS) : For colloidal stability in aqueous media.

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

  • Multi-technique validation : Compare NMR/IR data with DFT-calculated spectra (e.g., Gaussian or ORCA software).
  • X-ray refinement : Use SHELXL to resolve structural ambiguities and validate bond angles/distances .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Trial mixtures (e.g., DMSO/water) to induce slow nucleation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C to grow high-quality crystals. SHELX programs are critical for refining twinned or low-resolution data .

Q. How can quantum mechanical calculations predict reactivity or metabolic pathways?

  • DFT studies : Model transition states for amide hydrolysis or cytochrome P450-mediated oxidation.
  • Molecular docking : Assess binding affinity to biological targets (e.g., enzymes), as demonstrated for pyridine derivatives .

Q. What experimental designs address low yields in key synthetic steps?

  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
  • Protecting groups : Use Boc or Fmoc groups to prevent side reactions. Evidence from imidazo[1,2-a]pyridine syntheses suggests tert-butyloxycarbonyl (Boc) protection improves yields .

Q. How can in silico methods assess pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or pkCSM to evaluate absorption, toxicity, and metabolic stability.
  • Molecular dynamics (MD) simulations : Study membrane permeability or protein-ligand stability over time.

Methodological Notes

  • Data contradiction : Always cross-validate structural data (e.g., NMR + X-ray + DFT) to resolve conflicts .
  • Stereochemical challenges : Combine chiral analytics with synthetic controls (e.g., enantiomerically pure starting materials) .
  • Computational rigor : Benchmark DFT methods against experimental data to ensure reliability .

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